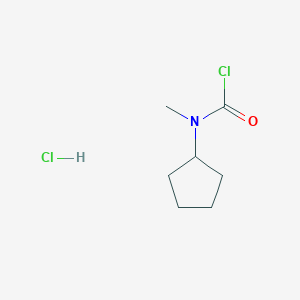
Cyclopentyl(methyl)carbamic chloride hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentyl(methyl)carbamic chloride hydrochloride is a chemical compound that belongs to the class of carbamoyl chlorides. These compounds are characterized by the presence of a carbamoyl chloride functional group, which is known for its reactivity and utility in various chemical reactions . This compound is used in organic synthesis and has applications in various fields including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Cyclopentyl(methyl)carbamic chloride hydrochloride can be synthesized through the reaction of cyclopentylamine with phosgene (COCl₂). The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows: [ \text{Cyclopentylamine} + \text{Phosgene} \rightarrow \text{Cyclopentyl(methyl)carbamic chloride} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also involve purification steps to obtain the desired product in high purity .
化学反応の分析
Types of Reactions
Cyclopentyl(methyl)carbamic chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles such as alcohols and amines to form carbamates and ureas, respectively.
Hydrolysis: In the presence of water, this compound can hydrolyze to form cyclopentyl(methyl)carbamic acid and hydrochloric acid.
Common Reagents and Conditions
Alcohols: React with this compound to form carbamates.
Amines: React to form ureas.
Water: Causes hydrolysis to form carbamic acids.
Major Products Formed
Carbamates: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from hydrolysis.
科学的研究の応用
Cyclopentyl(methyl)carbamic chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pesticides, dyes, and other industrial chemicals
作用機序
The mechanism of action of cyclopentyl(methyl)carbamic chloride hydrochloride involves its reactivity with nucleophiles. The carbamoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical transformations and modifications .
類似化合物との比較
Similar Compounds
Dimethylcarbamoyl Chloride: Another carbamoyl chloride with similar reactivity but different substituents.
Cyclohexylcarbamoyl Chloride: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness
Cyclopentyl(methyl)carbamic chloride hydrochloride is unique due to its specific structure, which imparts distinct reactivity and properties compared to other carbamoyl chlorides. Its cyclopentyl group provides steric effects that can influence its reactivity and interactions with other molecules .
特性
分子式 |
C7H13Cl2NO |
|---|---|
分子量 |
198.09 g/mol |
IUPAC名 |
N-cyclopentyl-N-methylcarbamoyl chloride;hydrochloride |
InChI |
InChI=1S/C7H12ClNO.ClH/c1-9(7(8)10)6-4-2-3-5-6;/h6H,2-5H2,1H3;1H |
InChIキー |
VKXOVXQSOSXEJU-UHFFFAOYSA-N |
正規SMILES |
CN(C1CCCC1)C(=O)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


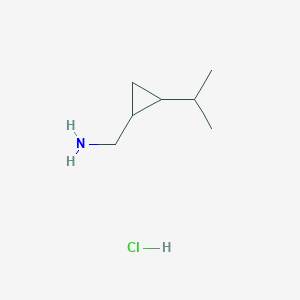
![4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-one](/img/structure/B12931820.png)
![Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-](/img/structure/B12931827.png)

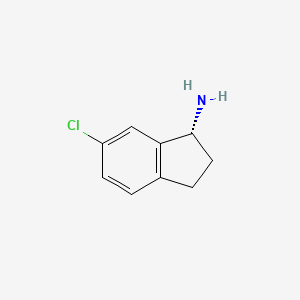
![4-[2-(4-Chlorophenyl)ethyl]-2,5-dioxoimidazolidine-4-carbaldehyde](/img/structure/B12931859.png)
![1,2-Bis[2-methyl-5-[4-(hydroxymethyl)phenyl]-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene](/img/structure/B12931861.png)

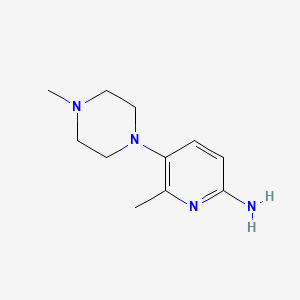
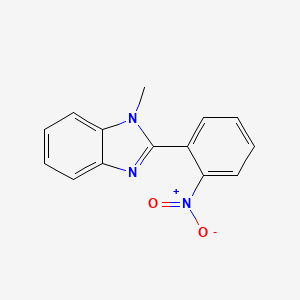
![{[1-(4-Methoxyphenyl)propan-2-yl]amino}acetonitrile](/img/structure/B12931886.png)
![(R)-2-(((2R,4aR,6S,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid](/img/structure/B12931898.png)

![(7S,8aR)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine oxalate](/img/structure/B12931913.png)
